

Technical Guide: Physicochemical Properties of 2-Amino-6-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-chloro-4-nitrophenol

Cat. No.: B3029376

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **2-Amino-6-chloro-4-nitrophenol**, a compound of interest in various chemical and cosmetic applications. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and a representative workflow for its chemical synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purity assessment, and handling of a chemical compound. The data for **2-Amino-6-chloro-4-nitrophenol** (CAS No: 6358-09-4) are summarized below.

Physical Property	Value	Notes
Melting Point	158 - 164 °C (316.4 - 327.2 °F)	The literature indicates a range, with values such as 158-162.5°C and 160-164°C being commonly reported. [1] [2] [3] [4]
Boiling Point	358.7 ± 42.0 °C (677.7 ± 75.6 °F)	This value is a scientifically predicted estimate, as experimental determination may be challenging due to potential decomposition at high temperatures. [1] [2]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid crystalline compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup
- Glass capillary tubes (sealed at one end)
- Thermometer
- Heating medium (oil bath for Thiele tube)
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the **2-Amino-6-chloro-4-nitrophenol** sample is completely dry and finely powdered. A small amount of the sample is ground into a fine powder using a mortar and pestle.[3]
- **Loading the Capillary Tube:** The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[1][2] This process is repeated until a packed sample column of 2-3 mm in height is achieved.[1][2]
- **Apparatus Setup:**
 - **Mel-Temp/Digital Apparatus:** The capillary tube is inserted into the designated slot in the apparatus.[1]
 - **Thiele Tube/Oil Bath:** The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil within the Thiele tube or beaker, making sure the open end of the capillary is above the oil level.[2]
- **Heating and Observation:** The sample is heated. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[2]
- **Data Recording:** Two temperatures are recorded:
 - **T1:** The temperature at which the first drop of liquid appears.
 - **T2:** The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1 - T2.

Boiling Point Determination: Micro-Reflux (Thiele Tube) Method

Given the high and predicted nature of the boiling point, a micro-scale method is often preferred to minimize sample use and potential hazards.

Apparatus:

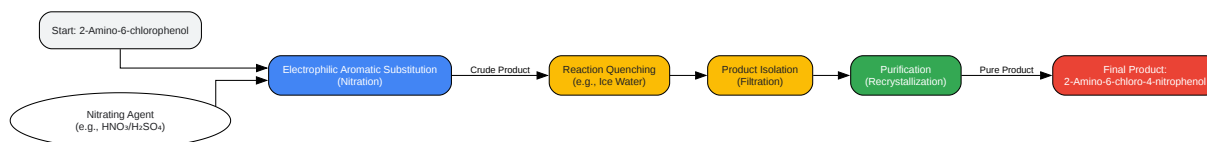
- Thiele tube or oil bath setup
- Small test tube (e.g., 75x10 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (Bunsen burner or hot plate)

Procedure:

- **Sample Preparation:** Approximately 0.5 mL of the liquid sample is placed into the small test tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed into the test tube with its open end down.
- **Apparatus Assembly:** The test tube is attached to a thermometer. This assembly is then clamped and immersed in a Thiele tube or an oil bath. The sample should be level with the thermometer bulb.
- **Heating:** The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- **Observation:** Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[5]
- **Data Recording:** The liquid and the apparatus are allowed to cool. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.[5]

Synthesis Workflow

2-Amino-6-chloro-4-nitrophenol can be synthesized via several routes. A common laboratory-scale approach is the nitration of a substituted phenol. The logical workflow for this process is outlined below.



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Caption: A logical workflow for the synthesis of **2-Amino-6-chloro-4-nitrophenol**.

This diagram illustrates a primary synthesis pathway involving the electrophilic nitration of 2-amino-6-chlorophenol.[6] The hydroxyl and amino groups on the starting material direct the incoming nitro group to the C4 position, yielding the desired product.[6] Subsequent steps involve quenching the reaction, isolating the crude solid, and purifying it, typically through recrystallization, to obtain the final high-purity compound.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Amino-6-chloro-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3029376#2-amino-6-chloro-4-nitrophenol-melting-point-and-boiling-point>]

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